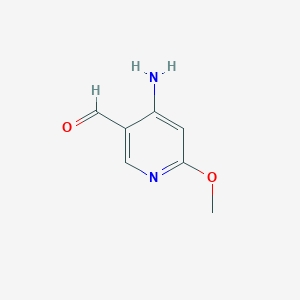
4-Amino-6-methoxynicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-methoxynicotinaldehyde is an organic compound with the molecular formula C7H8N2O2. It is a derivative of nicotinaldehyde, featuring an amino group at the 4-position and a methoxy group at the 6-position on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methoxynicotinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 6-methoxynicotinaldehyde.
Amination: The 6-methoxynicotinaldehyde undergoes an amination reaction to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
4-Amino-6-methoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 4-Amino-6-methoxynicotinic acid.
Reduction: 4-Amino-6-methoxy-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Amino-6-methoxynicotinaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Amino-6-methoxynicotinaldehyde involves its interaction with various molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .
類似化合物との比較
Similar Compounds
6-Methoxynicotinaldehyde: Lacks the amino group at the 4-position.
4-Amino-3-methoxynicotinaldehyde: Has the methoxy group at the 3-position instead of the 6-position.
4-Amino-6-chloronicotinaldehyde: Contains a chlorine atom instead of a methoxy group at the 6-position
Uniqueness
4-Amino-6-methoxynicotinaldehyde is unique due to the specific positioning of the amino and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in organic synthesis and potential biological activities that are distinct from its analogs.
生物活性
4-Amino-6-methoxynicotinaldehyde is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies and presenting data in an accessible format.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Aldehyde functional group : This group contributes to its reactivity and potential interactions with biological targets.
- Amino group at the 4-position : This feature may enhance binding to enzymes or receptors.
- Methoxy group at the 6-position : This group can influence the compound's solubility and interaction with biological systems.
The molecular formula for this compound is C_8H_9N_3O_2, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Research suggests that this compound may interact with specific molecular targets, such as enzymes and receptors, influencing various biochemical pathways. The presence of both the amino and methoxy groups allows for potential hydrogen bonding, which can modulate enzyme activity. This modulation could lead to either inhibition or activation of certain metabolic processes relevant to health and disease management.
Biological Activities
The biological activities of this compound have been explored in several studies, highlighting its potential therapeutic applications:
- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which could help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Research has suggested that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from damage, potentially offering benefits in neurodegenerative conditions.
Case Studies
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity of this compound.
- Methodology : In vitro assays were conducted to measure free radical scavenging activity.
- Results : The compound demonstrated significant scavenging activity compared to standard antioxidants.
-
Anti-inflammatory Research :
- Objective : To assess the anti-inflammatory effects on human cell lines.
- Methodology : Cytokine release was measured after treatment with varying concentrations of the compound.
- Results : A dose-dependent reduction in pro-inflammatory cytokines was observed, suggesting therapeutic potential in inflammatory disorders.
-
Neuroprotection Study :
- Objective : To investigate neuroprotective effects in a model of oxidative stress.
- Methodology : Neuronal cell cultures were exposed to oxidative stressors before and after treatment with the compound.
- Results : Cells treated with this compound showed reduced apoptosis and improved viability.
Comparative Analysis
To further understand the biological relevance of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 6-methoxynicotinate | Methoxy group at the 6-position | Lacks amino group at the 4-position |
| Methyl 4-amino-3-methoxynicotinate | Methoxy group at the 3-position | Different positioning of methoxy group |
| Methyl 2-amino-6-methoxynicotinate | Amino group at the 2-position | Different positioning of amino group |
| This compound | Aldehyde functional group | Contains an aldehyde instead of a carboxylic acid |
This table illustrates how the unique arrangement of functional groups in this compound confers distinct biological properties compared to its analogs.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
4-amino-6-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3,(H2,8,9) |
InChIキー |
XFCMMMROKLTMEZ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















